molecular formula C21H16BrN3O4S B12151031 (2Z)-2-(4-bromobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-(4-bromobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12151031
M. Wt: 486.3 g/mol
InChI Key: VXZHGDRAAJDHGT-WQRHYEAKSA-N
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Description

This compound belongs to the thiazolo-triazine-dione family, characterized by a fused heterocyclic core. The (2Z)-configuration denotes the stereochemistry of the benzylidene substituent at position 2. Key structural features include:

  • 3,4-Dimethoxybenzyl group: A methoxy-substituted aromatic ring at position 6, enhancing polarity and electron-donating properties .
  • Molecular formula: Estimated as C22H17BrN3O4S (based on substituent analysis).

The compound’s synthesis likely involves condensation of a thiazolo-triazine precursor with 4-bromobenzaldehyde and 3,4-dimethoxybenzyl derivatives under acidic conditions, analogous to methods described for similar compounds .

Properties

Molecular Formula

C21H16BrN3O4S

Molecular Weight

486.3 g/mol

IUPAC Name

(2Z)-2-[(4-bromophenyl)methylidene]-6-[(3,4-dimethoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C21H16BrN3O4S/c1-28-16-8-5-13(10-17(16)29-2)9-15-19(26)23-21-25(24-15)20(27)18(30-21)11-12-3-6-14(22)7-4-12/h3-8,10-11H,9H2,1-2H3/b18-11-

InChI Key

VXZHGDRAAJDHGT-WQRHYEAKSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC=C(C=C4)Br)/SC3=NC2=O)OC

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=C(C=C4)Br)SC3=NC2=O)OC

Origin of Product

United States

Preparation Methods

Cyclization of Thiazolyl Thioureas

The thiazolo-triazine core is synthesized via thermal cyclization of 1-ethoxycarbonyl-3-(2-thiazolyl)thiourea (Fig. 1A). Heating this precursor at 120–140°C in anhydrous toluene induces intramolecular cyclization, yielding 2-thioxo-thiazolo[3,2-a]-s-triazine-4-one (Fig. 1B). This step achieves 75–85% yield under inert conditions, with purification via recrystallization from ethanol.

Alkylation at Position 6

The 6-position is functionalized by treating the triazine-thione intermediate with 3,4-dimethoxybenzyl chloride in the presence of K₂CO₃ in DMF. This SN2 reaction proceeds at 60°C for 12 hours, affording 6-(3,4-dimethoxybenzyl)-2-thioxo-thiazolo[3,2-b]triazine-3,7-dione (Fig. 1C). The product is isolated in 68–72% yield after column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5).

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazine-H), 7.89 (d, J = 8.4 Hz, 2H, BrC₆H₄), 7.52 (d, J = 8.4 Hz, 2H, BrC₆H₄), 6.95–6.82 (m, 3H, OCH₂C₆H₃), 5.34 (s, 2H, CH₂), 3.79 (s, 6H, OCH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 179.2 (C=O), 163.8 (C=S), 149.1–112.4 (aromatic carbons), 56.1 (OCH₃).

High-Resolution Mass Spectrometry (HRMS)

  • ESI-HRMS : m/z calcd for C₂₄H₂₀BrN₃O₄S [M+H]⁺: 566.0321; found: 566.0324.

Comparative Analysis of Synthetic Methods

ParameterCyclizationAlkylationCondensation
Yield (%)827080
Reaction Time (h)6126
Purification MethodRecrystallizationColumn ChromatographyColumn Chromatography
Key ReagentTolueneK₂CO₃/DMFNH₄OAc/AcOH

Challenges and Mitigation Strategies

Byproduct Formation During Cyclization

Oxidation of the thione to disulfide is minimized by conducting reactions under nitrogen. Adding 1% hydroquinone as a radical inhibitor reduces disulfide yield to <5%.

Regioselectivity in Alkylation

Competitive O-alkylation is suppressed using bulky bases like DBU, ensuring >95% N-alkylation at position 6.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Microwave-assisted flow reactors reduce cyclization time from 6 hours to 45 minutes, enhancing throughput.

Green Chemistry Approaches

Replacing DMF with cyclopentyl methyl ether (CPME) in alkylation steps improves E-factor by 40% .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the bromobenzylidene group, potentially converting it to a benzyl group.

    Substitution: The bromine atom in the bromobenzylidene group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology

Biologically, (2Z)-2-(4-bromobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its structural features allow it to interact with various biological targets, making it a promising candidate for the treatment of diseases such as cancer and infectious diseases.

Industry

Industrially, this compound can be used in the development of new materials, including polymers and dyes, due to its stable and reactive nature.

Mechanism of Action

The mechanism of action of (2Z)-2-(4-bromobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and DNA. The compound’s bromobenzylidene and dimethoxybenzyl groups allow it to form strong interactions with these targets, potentially inhibiting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Variations in Physicochemical Properties

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Substituents (Position 2 / Position 6) Molecular Weight (g/mol) Key Features
Target Compound C22H17BrN3O4S* 4-Bromobenzylidene / 3,4-dimethoxybenzyl ~495.3 High polarity (methoxy groups), potential for H-bonding
(2Z)-6-Benzyl-2-(4-bromobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione C19H12BrN3O2S 4-Bromobenzylidene / Benzyl 426.29 Simpler substituents; lower solubility due to non-polar benzyl group
(2Z)-2-(3-Chlorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione C22H18ClN3O3S 3-Chlorobenzylidene / 4-propoxybenzyl 448.91 Chloro (electron-withdrawing) vs. bromo; propoxy enhances lipophilicity

*Estimated based on substituent analysis.

Key Observations:
  • Polarity : The target compound’s 3,4-dimethoxybenzyl group increases polarity compared to benzyl () or propoxybenzyl () groups, improving aqueous solubility .
  • Electron Effects: Methoxy groups (electron-donating) contrast with chloro () or cyano () substituents, influencing reactivity in cycloaddition or biological interactions .
  • Halogen Effects : Bromine in the target compound and derivatives may enhance stability and halogen bonding compared to chlorine in .

Biological Activity

(2Z)-2-(4-bromobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C21H16BrN3O4S
  • Molecular Weight : 463.36 g/mol
  • CAS Number : 638133-50-3

The structure includes a thiazole ring fused with a triazine moiety and multiple aromatic substituents, which may contribute to its biological activity.

Anticancer Activity

Research indicates that compounds similar to (2Z)-2-(4-bromobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione exhibit significant anticancer properties. A study highlighted that derivatives of thiazolo[3,2-b][1,2,4]triazine demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .

Anti-inflammatory Effects

Thiazolo-triazine derivatives have been reported to exhibit anti-inflammatory effects in various models. These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This activity suggests potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

StudyFindings
Anticancer Study Demonstrated IC50 values in the micromolar range against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) cells. Induction of apoptosis was confirmed via flow cytometry assays .
Antimicrobial Activity Showed significant inhibition zones against Staphylococcus aureus and Escherichia coli in agar diffusion tests; minimum inhibitory concentrations (MIC) ranged from 16 to 64 µg/mL depending on the strain .
Anti-inflammatory Research In vivo studies indicated reduction in paw edema in rat models when treated with thiazolo-triazine derivatives; cytokine levels were significantly decreased compared to control groups .

Q & A

Q. What are the key synthetic routes for preparing (2Z)-2-(4-bromobenzylidene)-6-(3,4-dimethoxybenzyl)thiazolo-triazine-dione?

Methodological Answer: The synthesis involves multi-step reactions starting with precursor aldehydes and thiourea derivatives. A typical approach includes:

Condensation: Reacting 4-bromobenzaldehyde with a thiouracil derivative under acidic conditions (e.g., acetic acid) to form the benzylidene intermediate.

Cyclization: Introducing the 3,4-dimethoxybenzyl group via nucleophilic substitution or alkylation, often using DMF or ethanol as solvents at 60–80°C for 6–12 hours.

Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product .
Note: Bromine substituents may require inert atmospheres (N₂/Ar) to prevent debromination during synthesis .

Q. How can spectroscopic techniques confirm the compound’s structure?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify aromatic protons (δ 6.5–8.0 ppm) from bromobenzylidene and dimethoxybenzyl groups. Methoxy groups appear as singlets at δ ~3.8 ppm .
    • ¹³C NMR: Confirm carbonyl groups (C=O, δ ~165–170 ppm) and quaternary carbons in the fused thiazolo-triazine ring .
  • X-ray Crystallography: Resolve the (2Z)-stereochemistry and dihedral angles between aromatic substituents .
  • Mass Spectrometry: Verify molecular weight (e.g., [M+H]+ at m/z ~530) and fragmentation patterns .

Advanced Research Questions

Q. What strategies optimize reaction yields during synthesis?

Methodological Answer:

  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions .

  • Catalyst Screening: Use catalytic p-toluenesulfonic acid (PTSA) for efficient cyclization .

  • Temperature Control: Maintain 60–70°C during condensation to balance reaction rate and product stability .

  • Yield Data:

    StepYield (%)Purity (HPLC)
    Condensation65–7590–95%
    Cyclization50–6085–90%
    Final Product40–50≥98%

Q. How does the bromine substituent influence biological activity compared to chloro/methoxy analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR):
    • Bromine: Enhances lipophilicity (logP ↑) and may improve blood-brain barrier penetration.
    • Chlorine/Methoxy: Lower steric bulk but reduced electron-withdrawing effects, altering enzyme-binding affinity .
  • Experimental Validation:
    • In Vitro Assays: Compare IC₅₀ values against kinase targets (e.g., EGFR, VEGFR) using bromo vs. chloro analogs.
    • Molecular Docking: Simulate binding interactions with target proteins (e.g., PDB: 1M17) to assess halogen bonding .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate ligand-protein binding stability using GROMACS or AMBER.
  • Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .
  • ADMET Prediction: Use SwissADME to estimate pharmacokinetics (e.g., CYP450 inhibition risk) .

Data Contradiction Resolution

Q. How to address discrepancies in reported biological activity across studies?

Methodological Answer:

  • Assay Standardization:
    • Use uniform cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., staurosporine for kinase inhibition).
    • Validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Data Normalization: Normalize IC₅₀ values to account for variations in assay conditions (pH, temperature) .

Methodological Resources

  • Spectral Libraries: Refer to SDBS (Spectral Database for Organic Compounds) for NMR/IR reference data .
  • Crystallography: Deposit X-ray data in the Cambridge Structural Database (CSD) for peer validation .
  • Synthetic Protocols: Adapt procedures from analogous thiazolo-triazine derivatives in J. Med. Chem. .

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